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Compound of Interest

3-(1-Piperidinylmethyl)-morpholine

Compound Name:
2HCI

Cat. No.: B12102014

Get Quote

Introduction & Compound Profiling[1][2]

3-(1-Piperidinylmethyl)-morpholine dihydrochloride is a bicyclic diamine scaffold often used as

a building block in medicinal chemistry (e.g., for sigma receptor ligands or CNS-active agents).

Its structural integrity relies on two saturated heterocyclic rings linked by a methylene bridge.

Physicochemical Challenges

Chromophore Absence: The molecule lacks aromatic conjugation, rendering standard UV
detection (254 nm) useless. Detection requires Charged Aerosol Detection (CAD), Mass
Spectrometry (MS), or low-wavelength UV (200—210 nm) which is prone to solvent
interference.

High Polarity & Basicity: With two basic nitrogen atoms (pKai = 8.4, pKaz = 11.0), the
compound is doubly protonated at neutral/acidic pH. This leads to near-zero retention on
standard C18 columns (elution in void volume).

Hygroscopicity: As a dihydrochloride salt, the material is likely hygroscopic, necessitating
strict handling controls during weighing.
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Compound Snapshot

Property Value Notes
Formula C10H20N20 - 2HCI Free Base MW: ~184.28
Molecular Weight ~257.20 g/mol Salt form
Solubility Water, Methanol, DMSO Insoluble in Hexane/EtOAc
~8.4 (Morpholine), ~11.0
pKa (Calc) o Strong base
(Piperidine)

Analytical Strategy Overview

To ensure "Trustworthiness" and "Self-Validation," we employ an orthogonal approach. HILIC-
CAD/MS is the primary method for purity, while Potentiometric Titration validates the salt
stoichiometry.

Analytical Decision Tree

Sample: 3-(1-Piperidinylmethyl)-morpholine 2HCI

Structural ID Purity & Impurities Salt Content & Assay
(NMR, IR) (Chromatography) (Titration)

Best for Polar Amines Alternative

Method A: HILIC-CAD/MS Method B: High pH RP-LC AgNQO3 Titration
(Primary Purity) (Orthogonal Check) (Chloride Content)

Click to download full resolution via product page

Figure 1: Analytical workflow ensuring comprehensive coverage of identity, purity, and salt
composition.

Primary Protocol: HILIC-CAD/MS (Purity & Identity)
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Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for small,
polar, basic molecules. It retains the dicationic species via electrostatic interaction and
partitioning into the water layer on the silica surface. CAD is universal and does not rely on UV
absorbance.

Instrument Configuration

e System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
o Detector A: Charged Aerosol Detector (CAD) — Essential for quantification.

o Detector B: Single Quadrupole MS (ESI+) — Essential for peak identification.

| hi it

Parameter Setting

Waters XBridge BEH Amide XP (2.5 um, 3.0 x
Column _
100 mm) or equivalent

10 mM Ammonium Formate in Water (pH 3.0
with Formic Acid)

Mobile Phase A

Mobile Phase B Acetonitrile (MeCN)

Flow Rate 0.5 mL/min

Temp 35°C

Injection 2.0 pL (Sample dissolved in 80:20 MeCN:Water)
Gradient Table
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Time (min) % A (Aq. Buffer) % B (MeCN) Curve

0.0 10 90 Initial

8.0 50 50 Linear

10.0 50 50 Hold

10.1 10 920 Re-equilibrate
15.0 10 90 End

Technical Insight:

o Buffer Choice: Ammonium formate is volatile (MS/CAD compatible) and maintains acidic pH,
ensuring the amines remain protonated (cations) for interaction with the HILIC stationary
phase.

o Sample Diluent: Must be high organic (e.g., 80% MeCN). Dissolving in 100% water will
cause "solvent mismatch" and poor peak shape in HILIC.

Secondary Protocol: Chloride Content Titration

Rationale: Since the compound is a dihydrochloride, verifying the chloride content confirms the
salt stoichiometry and differentiates it from the free base or monohydrochloride forms.

Methodology: Argentometric Titration
o Titrant: 0.1 N Silver Nitrate (AgNO3).

» Electrode: Silver/Silver Chloride combined electrode or Silver Billet electrode.
» Solvent: Water:Methanol (50:50) with 1 mL Nitric Acid.

Procedure:

e Weigh accurately ~50 mg of sample.

e Dissolve in 50 mL of Water:Methanol solvent.
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 Acidify with 1 mL concentrated HNOs (to prevent carbonate interference).
 Titrate with 0.1 N AgNOs to the potentiometric endpoint.
Calculation:

Theoretical Chloride Content for C10H20N20-2HCI (MW 257.20) is 27.56%.

Structural Identification (NMR & IR)
Nuclear Magnetic Resonance (NMR)

e Solvent: D20 (Deuterium Oxide) is preferred due to high solubility.

e 1H NMR Expectations:
o Piperidine Ring: Multiplets at 1.5-1.8 ppm (CH:z), broad triplets ~3.0-3.5 ppm (N-CH.).
o Morpholine Ring: Distinct triplets/multiplets at 3.5-4.0 ppm (O-CHz and N-CHz).

o Linker: A singlet or doublet (depending on conformation) for the N-CH2-CH group at ~2.5—
3.0 ppm.

o Shift: Due to the 2HCI salt, all signals alpha to Nitrogen will be downfield shifted compared
to the free base.

Infrared Spectroscopy (FT-IR)

e Broad Band (2500-3000 cm~1): Ammonium N-H* stretching (indicative of salt).
e 1100 cm~1; C-O-C ether stretch (Morpholine characteristic).

o Absence: No C=0 (carbonyl) or C=C (alkene/aromatic) bands should be present.

References
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 To cite this document: BenchChem. [Application Note: Analytical Strategy for 3-(1-
Piperidinylmethyl)-morpholine 2HCI]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12102014/docs#application-note-analytical-strategy-
for-3-1-piperidinylmethyl-morpholine-2hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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